molecular formula C10H14ClNO3S B290481 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide

4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide

Cat. No. B290481
M. Wt: 263.74 g/mol
InChI Key: NFNLRPDZTZPZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, also known as CPBS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPBS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is not fully understood. However, studies have suggested that 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide exerts its biological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has also been shown to interact with various molecular targets, including histone deacetylases and HSP90.
Biochemical and Physiological Effects:
4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to modulate the activity of various enzymes, including histone deacetylases and carbonic anhydrases.

Advantages and Limitations for Lab Experiments

4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide also has some limitations, including its potential toxicity at high concentrations and its instability under certain conditions.

Future Directions

There are several future directions for the research on 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One potential direction is to investigate the potential of 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore the molecular mechanisms underlying the biological effects of 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. Additionally, the development of novel synthetic methods for 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide and its derivatives may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a strong acid to yield the final product.

Scientific Research Applications

4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide can reduce the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. In diabetes research, 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential use in the treatment of type 2 diabetes.

properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

4-chloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-2-9(7-13)12-16(14,15)10-5-3-8(11)4-6-10/h3-6,9,12-13H,2,7H2,1H3

InChI Key

NFNLRPDZTZPZRI-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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